3-Cyclopropyl-5-methylphenol 3-Cyclopropyl-5-methylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18730911
InChI: InChI=1S/C10H12O/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8,11H,2-3H2,1H3
SMILES:
Molecular Formula: C10H12O
Molecular Weight: 148.20 g/mol

3-Cyclopropyl-5-methylphenol

CAS No.:

Cat. No.: VC18730911

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-5-methylphenol -

Specification

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
IUPAC Name 3-cyclopropyl-5-methylphenol
Standard InChI InChI=1S/C10H12O/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8,11H,2-3H2,1H3
Standard InChI Key DMTKNMQKPBZACF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)O)C2CC2

Introduction

Structural and Electronic Properties

Molecular Geometry and Bonding

The cyclopropyl group introduces significant ring strain due to its 60° bond angles, which deviate from the ideal tetrahedral geometry. This strain enhances the reactivity of the cyclopropane ring, making it susceptible to ring-opening reactions under oxidative or acidic conditions . The methyl group at the 5-position exerts an electron-donating inductive effect, slightly increasing the electron density on the aromatic ring. Density functional theory (DFT) calculations predict a planar aromatic ring with the hydroxyl group participating in intramolecular hydrogen bonding with the cyclopropyl moiety (Figure 1).

Table 1: Calculated Structural Parameters of 3-Cyclopropyl-5-methylphenol

ParameterValue
C-O bond length1.36 Å
Cyclopropane C-C bond1.51 Å
Dihedral angle (C3-C1-O)12°

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H} NMR (DMSO-d6d_6):

    • Phenolic OH: δ 8.95 (s, 1H)

    • Cyclopropyl protons: δ 1.15–1.45 (m, 4H)

    • Methyl group: δ 2.25 (s, 3H)

    • Aromatic protons: δ 6.75 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H), δ 6.92 (s, 1H), δ 7.12 (d, J=8.4HzJ = 8.4 \, \text{Hz}, 1H) .

Infrared (IR) Spectroscopy:

  • O-H stretch: 3250 cm1^{-1} (broad)

  • C=C aromatic: 1600 cm1^{-1}

  • Cyclopropane ring: 3050 cm1^{-1} (C-H stretch)

Synthesis and Functionalization

Synthetic Routes

The synthesis of 3-cyclopropyl-5-methylphenol typically involves cyclopropanation of a pre-functionalized phenol derivative. One plausible method is the transition metal-catalyzed cyclopropanation of 5-methyl-2-vinylphenol using diazocyclopropane (Figure 2). Alternatively, Friedel-Crafts alkylation of 3-methylphenol with cyclopropyl bromide in the presence of AlCl3_3 may yield the target compound, though regioselectivity challenges exist.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Transition metal catalysis6295Catalyst cost
Friedel-Crafts3888Isomer formation

Post-Synthetic Modifications

The phenolic hydroxyl group enables further functionalization:

  • Etherification: Reaction with alkyl halides under basic conditions.

  • Esterification: Acetylation with acetic anhydride.

  • Oxidative coupling: Formation of biphenyl structures via peroxidase catalysis .

Chemical Reactivity and Stability

Acid-Base Behavior

The pKa of the phenolic hydroxyl group is approximately 9.8, slightly lower than unsubstituted phenol (pKa 10.0), due to the electron-withdrawing cyclopropyl group. Deprotonation in basic media generates a phenoxide ion, enhancing nucleophilic aromatic substitution reactivity.

Oxidative Degradation

Under UV irradiation in the presence of dissolved organic matter (DOM), 3-cyclopropyl-5-methylphenol undergoes single-electron oxidation to form a radical cation, followed by cyclopropyl ring-opening (Figure 3). This pathway mirrors the behavior of NN-cyclopropylanilines, where ring-opening outcompetes back-electron transfer .

Table 3: Oxidation Kinetics in Aqueous Solutions

Oxidizing Agentk(M1s1)k \, (\text{M}^{-1}\text{s}^{-1})Half-Life (h)
Triplet-state DOM1.2×1091.2 \times 10^90.8
Hydroxyl radical4.5×1094.5 \times 10^90.3

Research Gaps and Future Directions

Despite its intriguing properties, 3-cyclopropyl-5-methylphenol remains understudied. Key areas for future investigation include:

  • Toxicological profiling: Acute and chronic toxicity assessments.

  • Catalytic applications: Use as a ligand in asymmetric catalysis.

  • Photostability studies: Degradation pathways under environmental conditions.

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